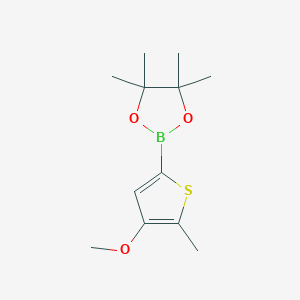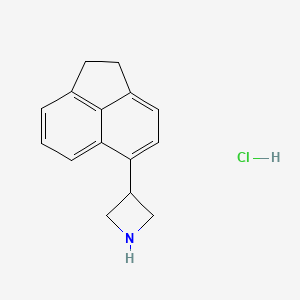![molecular formula C14H12BrClN5OP B13711164 [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline ring, a pyrimidine ring, and a dimethylphosphine oxide group, which contribute to its distinct chemical properties.
準備方法
The synthesis of [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide typically involves multiple steps, including the formation of the quinoxaline and pyrimidine rings, followed by the introduction of the dimethylphosphine oxide group. Common synthetic routes include:
Formation of Quinoxaline Ring: This step often involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate amines with chloroformamidine derivatives.
Introduction of Dimethylphosphine Oxide Group: This step involves the reaction of the quinoxaline-pyrimidine intermediate with dimethylphosphine oxide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
化学反応の分析
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The presence of halogen atoms (bromo and chloro) allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of [6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide can be compared with other similar compounds, such as:
2-Phenylethanol: Known for its aromatic properties and use in fragrances.
p-Hydroxyphenylethanol: Studied for its biological activities.
4-Hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of a quinoxaline ring, a pyrimidine ring, and a dimethylphosphine oxide group, which confer distinct chemical and biological properties.
特性
分子式 |
C14H12BrClN5OP |
|---|---|
分子量 |
412.61 g/mol |
IUPAC名 |
N-(5-bromo-2-chloropyrimidin-4-yl)-5-dimethylphosphorylquinoxalin-6-amine |
InChI |
InChI=1S/C14H12BrClN5OP/c1-23(2,22)12-10(4-3-9-11(12)18-6-5-17-9)20-13-8(15)7-19-14(16)21-13/h3-7H,1-2H3,(H,19,20,21) |
InChIキー |
QRIHOXJOHDUSCR-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)

![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)
![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)

![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)



![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)


